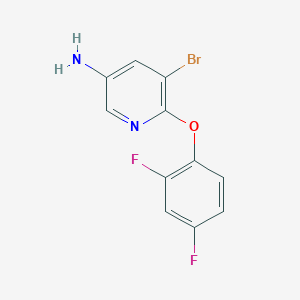

5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine

描述

属性

IUPAC Name |

5-bromo-6-(2,4-difluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2N2O/c12-8-4-7(15)5-16-11(8)17-10-2-1-6(13)3-9(10)14/h1-5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJYLFFZTOZJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom and a 2,4-difluorophenoxy group. This configuration enhances its reactivity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and its interactions with specific receptors. The presence of fluorine and bromine atoms in its structure is known to enhance binding affinity and specificity towards various biological targets.

Key Activities

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor for several enzymes, which can modulate critical biochemical pathways involved in disease processes.

- For instance, similar compounds have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis .

- Receptor Interaction :

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Receptor | IC50/Ki Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | DHFR | IC50 = 1.9 µM | |

| Histamine H3 Receptor | H3R | Ki = 8.8 nM | |

| Cancer Cell Lines | A549 (Lung) | IC50 = 6.6 µM | |

| HepG2 (Liver) | IC50 = 6.9 µM |

Case Studies

- Inhibition Studies :

- Therapeutic Potential :

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine with analogs featuring variations in substituents, electronic properties, and biological relevance.

Structural Analogues and Substituent Effects

Key Observations:

Lipophilicity: The trifluoromethyl (CF₃) group in and increases lipophilicity (logP ~2.5–3.0), whereas the difluorophenoxy group in the target compound balances hydrophobicity and metabolic stability.

Synthetic Utility : Bromine at position 5 allows for Suzuki-Miyaura cross-coupling, a feature shared with and , enabling diversification into libraries for SAR studies.

准备方法

Introduction of 2,4-Difluorophenoxy Group

The attachment of the 2,4-difluorophenoxy substituent at the 6-position of the pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr) reactions. The general method involves:

- Reacting 5-bromo-6-fluoro-2-pyridylamine with 2,4-difluorophenol or its derivatives under basic conditions.

- Catalysis by palladium complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.

- Use of bases like potassium acetate in polar aprotic solvents such as 1,4-dioxane.

- Heating under reflux conditions (~115°C) for several hours (e.g., 4.25 hours).

This method yields the desired 5-bromo-6-(2,4-difluorophenoxy)pyridin-3-amine with moderate yields (~35%) after purification by silica gel chromatography.

Representative Reaction Conditions and Yields

| Step | Reactants/Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 5-bromo-6-fluoro-2-pyridylamine + 2,4-difluorophenol derivative | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct; Potassium acetate | 1,4-dioxane | 115°C (reflux) | 4.25 h | 35% | Argon atmosphere; purification by SiO2 chromatography |

This reaction involves bubbling argon through the reaction mixture prior to heating to maintain an inert atmosphere and prevent oxidation.

Analytical Data and Characterization

The intermediate and final products are typically characterized by:

- LCMS for molecular ion confirmation (e.g., m/z 157 for boronic acid intermediate).

- ^1H NMR spectroscopy for structural verification.

- Chromatographic purity assessment via silica gel column chromatography.

Physicochemical properties such as solubility, log P, and molecular weight are consistent with the compound’s structure and support its synthetic identity.

Research Findings and Optimization Notes

- The use of palladium-based catalysts with diphosphine ligands is crucial for effective coupling reactions.

- Potassium acetate serves as a mild base facilitating the nucleophilic substitution without degrading sensitive functional groups.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

- Hydrolysis steps in precursor synthesis are essential to regenerate free amine groups after protection.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting material | 5-bromo-6-fluoro-2-pyridylamine or similar aminopyridine derivatives |

| Key reaction type | Nucleophilic aromatic substitution (SNAr) |

| Catalysts | Palladium complexes with diphosphine ligands |

| Base | Potassium acetate |

| Solvent | 1,4-dioxane |

| Temperature | Reflux (~115°C) |

| Atmosphere | Inert (argon) |

| Reaction time | ~4 hours |

| Yield | Moderate (~35%) |

| Purification | Silica gel chromatography |

常见问题

Basic: What are the established synthetic routes for 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Halogenation and Phenoxy Substitution : Bromination at the 5-position of pyridine, followed by nucleophilic aromatic substitution (SNAr) with 2,4-difluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the phenoxy group .

Nitro Reduction : If the amine group is introduced via a nitro intermediate (e.g., 3-nitropyridine derivative), catalytic hydrogenation (H₂/Pd-C in methanol) or alternative reducing agents (e.g., Fe/HCl) can be used to reduce the nitro group to an amine .

Key Considerations : Monitor reaction progress using TLC or LCMS. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and purity. For example, aromatic protons from the difluorophenoxy group appear as multiplets in δ 6.8–7.5 ppm, while the pyridine ring protons resonate downfield (δ 7.5–8.5 ppm) .

- LCMS/HRMS : Verify molecular weight (e.g., [M+H]+ for C₁₁H₈BrF₂N₂O: calcd. 313.0) and detect impurities .

- FT-IR : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-Br ~600 cm⁻¹).

Data Cross-Validation : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs NMR Predictor) .

Advanced: How can computational chemistry optimize the synthesis of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT with Gaussian) to model SNAr reactivity, assessing activation barriers for bromine/phenoxy substitution .

- Solvent and Catalyst Screening : Machine learning platforms (e.g., ChemOS) can predict optimal solvents (e.g., DMF vs. DMSO) and catalysts (e.g., Pd-C vs. Raney Ni) by correlating historical reaction data with outcomes .

- Transition State Analysis : Identify intermediates and transition states to bypass side reactions (e.g., dehalogenation during hydrogenation) .

Advanced: How to resolve contradictions between computational predictions and experimental results in synthesis?

Methodological Answer:

Diagnostic Experiments :

- Vary reaction parameters (temperature, solvent, stoichiometry) to isolate discrepancies.

- Use kinetic studies (e.g., in situ IR monitoring) to compare predicted vs. observed reaction rates .

Analytical Validation :

- Employ 2D NMR (e.g., HSQC, HMBC) to confirm unexpected regioisomers or byproducts.

- Re-optimize computational models using experimental data (e.g., adjusting basis sets in DFT calculations) .

Case Study : If bromine displacement yields <50% product despite favorable ΔG, investigate steric hindrance from ortho-fluorine groups via molecular dynamics simulations .

Advanced: What strategies improve yield and purity in large-scale synthesis?

Methodological Answer:

-

Design of Experiments (DOE) : Use factorial design to optimize variables (e.g., temperature, catalyst loading). Example: A 2³ factorial design for SNAr reaction identifies optimal K₂CO₃ concentration (2.5 eq.) and reaction time (12 h) .

-

Workflow Table :

Step Parameter Optimal Range Bromination NBS, DCM, 0°C 1.1 eq., 2 h Phenoxy Sub. K₂CO₃, DMF, 80°C 2.5 eq., 12 h Nitro Reduction H₂ (1 atm), Pd-C 25°C, 6 h -

Purification : Use preparative HPLC for polar byproducts or switch to mixed-solvent systems (e.g., CHCl₃/MeOH) for recrystallization .

Basic: How does steric and electronic effects influence reactivity in this compound?

Methodological Answer:

- Steric Effects : The 2,4-difluorophenoxy group’s ortho-fluorine atoms hinder nucleophilic attacks at the 6-position, directing reactivity to the 5-bromo site .

- Electronic Effects : Electron-withdrawing fluorine atoms activate the pyridine ring for SNAr but deactivate it toward electrophilic substitution.

Experimental Validation : Compare reaction rates with analogs (e.g., 2,4-dichlorophenoxy derivative) using kinetic profiling .

Advanced: How to design a stability study for this compound under varying conditions?

Methodological Answer:

Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks.

Analytical Endpoints :

- HPLC purity tracking (degradants >2% indicate instability).

- LCMS identification of hydrolyzed products (e.g., loss of Br or phenoxy group).

Stabilization Strategies : Add antioxidants (e.g., BHT) or store in amber vials under inert gas if light-sensitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。